molecular formula C15H12BrNO B13858378 3-Bromo-4-(2-phenylethoxy)benzonitrile

3-Bromo-4-(2-phenylethoxy)benzonitrile

Cat. No.: B13858378
M. Wt: 302.16 g/mol
InChI Key: OMSYNTYHISPOAE-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-phenylethoxy)benzonitrile is an organic compound with the molecular formula C15H12BrNO It is a derivative of benzonitrile, featuring a bromine atom at the 3-position and a 2-phenylethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2-phenylethoxy)benzonitrile typically involves multi-step organic reactions. One common method starts with the bromination of a suitable benzonitrile precursor using reagents like N-bromosuccinimide (NBS) in a solvent such as dichloromethane (CH2Cl2) at low temperatures . The resulting bromo-substituted intermediate is then subjected to etherification with 2-phenylethanol under basic conditions to introduce the 2-phenylethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2-phenylethoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3-Bromo-4-(2-phenylethoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-4-(2-phenylethoxy)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybenzonitrile
  • 3-Bromo-4-hydroxybenzonitrile
  • 4-Bromo-2-fluorobenzonitrile

Uniqueness

3-Bromo-4-(2-phenylethoxy)benzonitrile is unique due to the presence of both a bromine atom and a 2-phenylethoxy group, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

3-bromo-4-(2-phenylethoxy)benzonitrile

InChI

InChI=1S/C15H12BrNO/c16-14-10-13(11-17)6-7-15(14)18-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9H2

InChI Key

OMSYNTYHISPOAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C#N)Br

Origin of Product

United States

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